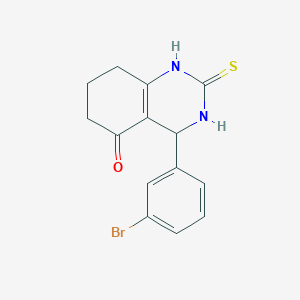

4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Beschreibung

This compound features a hexahydroquinazolin-5-one core with a 3-bromophenyl substituent at position 4 and a sulfanylidene (S=) group at position 2. Its partially saturated quinazolinone core confers conformational flexibility, which may impact binding interactions in pharmaceutical or materials science applications .

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2OS/c15-9-4-1-3-8(7-9)13-12-10(16-14(19)17-13)5-2-6-11(12)18/h1,3-4,7,13H,2,5-6H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJMXKODSUWFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-bromobenzaldehyde and thiourea, the intermediate is formed through a condensation reaction, followed by cyclization to yield the target compound.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In material science, the compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfanylidene group can participate in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Core Heterocyclic Structure Comparisons

Target Compound vs. 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one ()

- Core Structure: Target: Hexahydroquinazolinone (partially saturated bicyclic system with two nitrogen atoms). Compound: Phthalazinone (fully aromatic bicyclic system with two nitrogen atoms).

- Functional Groups :

- Implications: The hexahydroquinazolinone core in the target compound allows greater conformational flexibility compared to the rigid phthalazinone system.

Target Compound vs. 3-(4-Bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydroquinazolin-4-one ()

- Core Saturation: Target: Hexahydroquinazolinone (six-membered ring with three double bonds saturated). : Dihydroquinazolinone (one double bond saturated).

- Substituents :

- Implications: Increased saturation in the target compound may reduce aromaticity, affecting electronic delocalization.

Functional Group and Substituent Effects

Sulfanylidene vs. Sulfanyl Groups

Substituent Position and Halogen Effects

- Bromine vs. In , chlorine at positions 6 and 8 introduces strong electron-withdrawing effects, which may stabilize the dihydroquinazolinone core .

Data Table: Structural and Functional Comparisons

Biologische Aktivität

The compound 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is a member of the quinazoline family characterized by its unique structure and diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and pharmacology.

- IUPAC Name: 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

- Molecular Formula: C14H12BrN2OS

- CAS Number: 1580274

- Melting Point: 338 - 340 °C

The compound exhibits a solid physical form with a purity of approximately 95% .

Synthesis

The synthesis of 4-(3-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds which are subsequently combined under specific conditions to yield the final product. Key reagents include bromophenyl derivatives and sulfanylidene precursors.

Antimicrobial Properties

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The presence of the bromophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. The results indicate that it can scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases .

Enzyme Inhibition

One notable biological activity is its inhibition of acetylcholinesterase (AChE). Compounds similar to 4-(3-Bromophenyl)-2-sulfanylidene have shown non-toxic AChE inhibitory effects in model organisms. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study 1: AChE Inhibition

In a study focusing on the synthesis and biological evaluation of novel pyrazoline derivatives derived from quinazoline structures, it was found that 4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl exhibited significant AChE inhibition without affecting malondialdehyde (MDA) concentrations in model fish. This suggests a potential therapeutic application in neuroprotection.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various quinazoline derivatives against clinical isolates of bacteria. The results indicated that compounds bearing the sulfanylidene moiety displayed enhanced antibacterial activity compared to their non-sulfanylidene counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenyl)-2-sulfanylidene | Similar structure with chlorine instead of bromine | Moderate antibacterial activity |

| 4-(3-Fluorophenyl)-2-sulfanylidene | Similar structure with fluorine substitution | Enhanced antioxidant properties |

| 4-(3-Bromophenyl)-2-sulfanylidene | Target compound | Significant AChE inhibition and antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.